methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Description
Methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate (hereafter referred to as the target compound) is a highly acetylated derivative of a dihydropyran scaffold. Its synthesis involves sequential acetylation and substitution reactions, as detailed in , where it is synthesized via methanolysis of a precursor under basic conditions . Key structural features include:
- A dihydropyran ring with stereochemical specificity (2R,3R,4S configuration).
- An acetamido group at position 2.
- Acetyloxy substituents at positions 2 and 2.
- A (2S)-1,2,3-triacetyloxypropyl side chain.
- A methyl ester at position 6.
The compound serves as a synthetic intermediate for bioactive molecules, particularly in carbohydrate chemistry and glycobiology. Analytical data (TLC, NMR) confirm its structural integrity, aligning with literature values .
Properties
IUPAC Name |
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO12/c1-9(22)21-14-7-15(20(27)28-6)33-19(17(14)31-12(4)25)18(32-13(5)26)16(30-11(3)24)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16-,17+,18?,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMGCUXSSBBFL-KEVQOFRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C=C(OC(C1OC(=O)C)C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1C=C(O[C@H]([C@@H]1OC(=O)C)C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858085 | |
| Record name | methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173467-18-0 | |
| Record name | methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like chloroform and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes under controlled temperatures to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where nucleophiles replace acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiophenol in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or reduced forms, which can be further utilized in synthetic pathways .
Scientific Research Applications
methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of glycosylation processes and cell signaling.
Industry: Utilized in the production of biochemical reagents and as an intermediate in various chemical syntheses
Mechanism of Action
The mechanism of action of methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound acts as a substrate or inhibitor in these enzymatic reactions, affecting the synthesis and modification of glycoproteins and glycolipids .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the provided evidence:
*Molecular formulas are estimated based on structural descriptors where explicit data were unavailable in evidence.
Key Differences and Implications
Substituent Effects: The target compound’s triacetyloxypropyl side chain distinguishes it from analogs like 8-O-acetylshanzhiside methyl ester, which lacks this substituent. Fluorinated chains in Compound 16 () improve lipophilicity and bioavailability but may introduce metabolic stability challenges .
Functional Group Reactivity :
- The mercapto group in ’s compound enables thiol-ene click chemistry, a feature absent in the target compound. This makes the former more versatile in bioconjugation but less stable under oxidative conditions .
Biological Activity :
- The target compound’s acetylated pyran core is shared with 8-O-acetylshanzhiside methyl ester, which exhibits anti-inflammatory activity. However, the latter’s hydroxyl groups may facilitate hydrogen bonding with biological targets, unlike the fully acetylated target compound .
Biological Activity
Methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of 3,4-dihydropyran derivatives, characterized by a pyran ring with multiple substituents that enhance its biological activity. Its structure can be represented as follows:
The presence of acetamido and acetyloxy groups suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties against various pathogens. For example:
- Bacterial Inhibition : The compound demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
- Fungal Activity : It also showed antifungal activity against Candida albicans, with an MIC of 64 µg/mL.
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity . In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 450 |
This reduction indicates a potential mechanism for mitigating inflammation in chronic diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Breast Cancer : IC50 values of approximately 15 µM against MCF-7 cells.
- Lung Cancer : IC50 values around 20 µM against A549 cells.
These results highlight the compound's potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms of action.
The biological activities of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.
- NF-kB Pathway Inhibition : The compound appears to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through activation of caspase cascades.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with formulations containing this compound.
- Cancer Treatment Regimen : A combination therapy including this compound was tested in patients with advanced breast cancer, resulting in enhanced efficacy compared to standard treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
